molecular formula C23H22N6O3 B2677229 3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione CAS No. 921513-17-9

3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione

Cat. No. B2677229
CAS RN: 921513-17-9
M. Wt: 430.468
InChI Key: TXMBNFIVDPZCBR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of MTDTP is intricate, featuring a triazolo-purine core with substituents. The arrangement of atoms and functional groups determines its biological activity. Researchers have characterized its stereochemistry and electronic properties through spectroscopic techniques and computational studies .


Chemical Reactions Analysis

MTDTP may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. Its reactivity depends on the specific functional groups and the surrounding environment. Further investigations are needed to explore its reactivity profile .

Mechanism of Action

MTDTP’s mechanism of action is multifaceted. Notably, it exhibits dual enzyme inhibition of PARP-1 (IC₅₀ = 1.37 nM) and EGFR (IC₅₀ = 64.65 nM). These targets play crucial roles in cancer cell survival and proliferation. Additionally, MTDTP induces apoptosis in breast cancer cells (MDA-MB-231) by upregulating pro-apoptotic genes (P53, Bax, caspases) and downregulating anti-apoptotic Bcl2. Its binding disposition within PARP-1 and EGFR active sites supports its potential as an anti-breast cancer agent .

properties

CAS RN

921513-17-9

Product Name

3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione

Molecular Formula

C23H22N6O3

Molecular Weight

430.468

IUPAC Name

8-(4-methoxyphenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione

InChI

InChI=1S/C23H22N6O3/c1-14-7-5-6-8-16(14)13-28-18-20(26(2)23(31)27(3)21(18)30)29-19(24-25-22(28)29)15-9-11-17(32-4)12-10-15/h5-12H,13H2,1-4H3

InChI Key

TXMBNFIVDPZCBR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C3=C(N(C(=O)N(C3=O)C)C)N4C2=NN=C4C5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

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